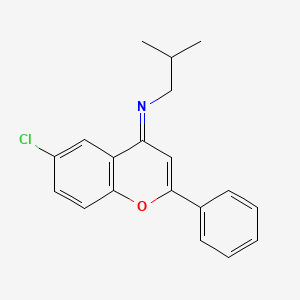![molecular formula C20H23N3O2S B1227246 (5Z)-1-prop-2-enyl-5-[(1-propyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1227246.png)
(5Z)-1-prop-2-enyl-5-[(1-propyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-prop-2-enyl-5-[(1-propyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a member of quinolines.
Scientific Research Applications
Synthesis and Antitubercular Evaluation
- Diversity-Oriented Synthesis : This compound is part of a diverse range of analogues synthesized for antimycobacterial activity against Mycobacterium tuberculosis. The synthesis process employs the Bohlmann-Rahtz reaction, offering operational simplicity and high reactivity with a range of aryl and heteroaryl β-enaminones (Kantevari et al., 2011).
Computational Chemistry Studies
- Tautomeric Preferences : Computational studies, specifically DFT calculations, have been conducted on similar quinoline derivatives to understand their tautomeric forms and proton transfer dynamics (Dobosz, Gawinecki, & Kanabaj, 2010).
Medicinal Chemistry
- Caspase-3 Inhibitory Activity : Synthesis of quinoline derivatives, which are structurally related, has shown potential in inhibiting caspase-3, an enzyme critical in apoptosis. This application is significant in the development of anti-cancer therapies (Kravchenko et al., 2005).
Neuropharmacology
- Amnesia-Reversal Activity : Quinoline derivatives have been evaluated for their ability to reverse electroconvulsive shock-induced amnesia in mice, showing potential in neuropharmacological applications (Butler et al., 1987).
Anticonvulsant Activity
- Derivatives of Tetramic Acid : Derivatives of pyrrolidine-2,4-dione, including quinoline derivatives, have exhibited anticonvulsant activity, indicating their potential use in treating seizure disorders (Sorokina et al., 2007).
Antihyperglycemic Agents
- Synthesis of Quinolinylidinethiazolidine-2,4-diones : These compounds, including similar quinoline derivatives, have been synthesized as potential antihyperglycemic agents, important in diabetes treatment (Riyaz, Naidu, & Dubey, 2012).
Anticancer and Radiosensitizing Evaluation
- Novel Sulfonamides with Quinoline Groups : Quinoline and pyrimidoquinoline derivatives, including compounds structurally related to the queried compound, have been synthesized and evaluated for anticancer activity and their ability to enhance the killing effect of γ-radiation (Ghorab et al., 2015).
properties
Product Name |
(5Z)-1-prop-2-enyl-5-[(1-propyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
|---|---|
Molecular Formula |
C20H23N3O2S |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
(5Z)-1-prop-2-enyl-5-[(1-propyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C20H23N3O2S/c1-3-9-22-11-5-6-15-12-14(7-8-17(15)22)13-16-18(24)21-20(26)23(10-4-2)19(16)25/h4,7-8,12-13H,2-3,5-6,9-11H2,1H3,(H,21,24,26)/b16-13- |
InChI Key |
CBVRNKHUXZRTLB-SSZFMOIBSA-N |
Isomeric SMILES |
CCCN1CCCC2=C1C=CC(=C2)/C=C\3/C(=O)NC(=S)N(C3=O)CC=C |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)C=C3C(=O)NC(=S)N(C3=O)CC=C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(4-Methylphenyl)-3-indolizinyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B1227164.png)
![3-(5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid](/img/structure/B1227165.png)
![N-[4-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]phenyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B1227166.png)
![N-[4-[[1-(2-furanylmethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methylamino]phenyl]acetamide](/img/structure/B1227167.png)
![N-[5-(5-bromo-2-oxo-1H-indol-3-ylidene)-4-oxo-2-sulfanylidene-3-thiazolidinyl]benzenesulfonamide](/img/structure/B1227170.png)

![N-[3-(dimethylamino)propyl]-9H-carbazole-3-carboxamide](/img/structure/B1227172.png)
![N-[2-[(5Z)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]ethyl]-4-methylsulfonyl-3-nitrobenzamide](/img/structure/B1227175.png)
![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl-(5,7-diphenyl-2-pyrazolo[1,5-a]pyrimidinyl)methanone](/img/structure/B1227176.png)
![1-Chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene](/img/structure/B1227177.png)
![[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate](/img/structure/B1227179.png)
![2-[4-[benzenesulfonyl(methyl)amino]phenoxy]-N-(1,3-benzothiazol-2-yl)acetamide](/img/structure/B1227180.png)
![2-Chloro-3-pyridinecarboxylic acid [2-(4-ethylphenyl)-2-oxoethyl] ester](/img/structure/B1227182.png)
![1-(4-Fluorophenyl)-3-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]pyrrolidine-2,5-dione](/img/structure/B1227186.png)